2-Hydroxyethylphosphine
Description
Contextualization within the Field of Organophosphorus Chemistry
Organophosphorus chemistry is a broad field that encompasses compounds containing a phosphorus-carbon bond, although compounds without this direct bond, such as phosphate (B84403) esters, are often included. wikipedia.org These compounds are classified based on the oxidation state and coordination number of the phosphorus atom. wikipedia.org Phosphines, with the general formula PH₃₋ₙRₙ, are σ³λ³ compounds, placing them in the organophosphorus(III) category. wikipedia.orgresearchgate.net
The synthesis of phosphines can be achieved through various methods. A common industrial approach involves the free-radical initiated addition of phosphine (B1218219) (PH₃) to olefins. google.com Other laboratory-scale methods include the reaction of halogenophosphines with organometallic reagents like Grignard or organolithium compounds, and the reduction of phosphine oxides. researchgate.netmdpi.commdpi.com The synthesis of 2-Hydroxyethylphosphine itself can be achieved through the reaction of phosphine with ethylene (B1197577) oxide. lookchem.com
Phosphines are significant in various chemical applications, most notably as ligands in transition metal catalysis. catalysis.blogrsc.org The electronic and steric properties of the phosphine ligand can be tuned by altering the organic substituents (R groups), which in turn influences the activity and selectivity of the metal catalyst. catalysis.bloglibretexts.org
Significance of Hydroxy-Functionalized Phosphines in Advanced Chemical Synthesis and Catalysis
The introduction of functional groups, such as the hydroxyl (-OH) group, to a phosphine ligand can profoundly impact its chemical behavior and applications. researchgate.netnih.gov The hydroxyl group in this compound is a key feature that distinguishes it and provides it with specific functionalities.
Hydroxy-functionalized phosphines are of significant interest in the development of ligands for asymmetric catalysis, where the goal is to synthesize a specific stereoisomer of a chiral molecule. researchgate.netnih.govacs.orgacs.org The hydroxyl group can participate in hydrogen bonding, which can influence the stereochemical outcome of a reaction by helping to create a specific chiral environment around the metal center. rsc.org This has been demonstrated in various catalytic reactions, including asymmetric reductions and cycloadditions. acs.orgrsc.org
Furthermore, the hydroxyl group can serve as a synthetic handle for further modification of the ligand, allowing for the creation of more complex and tailored ligand architectures. researchgate.net It can also improve the solubility of the phosphine ligand and its metal complexes in polar or protic solvents, including water, which is advantageous for developing more sustainable and "green" catalytic processes. taylorandfrancis.com The presence of the hydroxyl group can also play a crucial role in the mechanism of certain reactions, for instance by activating other functional groups within the molecule. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phosphanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7OP/c3-1-2-4/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFRJFUTYHQHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338302 | |
| Record name | 2-Hydroxyethylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16247-01-1 | |
| Record name | 2-Hydroxyethylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coordination Chemistry and Metal Complexes of 2 Hydroxyethylphosphine Ligands
Ligand Design Principles for Hydroxyalkylphosphines
The design of hydroxyalkylphosphine ligands is centered on the principle of hemilability. wikipedia.orgnih.gov Hemilabile ligands contain at least two different donor groups, one of which binds strongly to a metal center while the other binds weakly and can be easily displaced. wikipedia.orgwwu.edu In the case of 2-hydroxyethylphosphine, the phosphorus atom acts as a soft and strong donor, forming a stable bond with transition metals, particularly late transition metals. The hydroxyl group, being a hard donor, forms a weaker, more labile bond. wikipedia.orgnih.gov
This "on/off" coordination capability is a key design feature. wikipedia.org The labile hydroxyl group can be displaced by a substrate molecule, opening up a coordination site for a catalytic reaction to occur. After the product is formed and released, the hydroxyl group can recoordinate to the metal center, stabilizing the complex and preparing it for the next catalytic cycle. wikipedia.orgnih.gov This dynamic behavior can lower the activation energy of catalytic processes compared to complexes with more rigid ligand frameworks. wikipedia.org
The length of the alkyl chain connecting the phosphorus and hydroxyl donors is another critical design element. The two-carbon (ethyl) backbone in this compound is ideal for forming a stable five-membered chelate ring upon coordination of both the phosphorus and oxygen atoms to a metal center. merckmillipore.com The conformational flexibility of this ethyl linker allows the ligand to adopt various coordination modes, which is a crucial aspect of its utility in catalysis. researchgate.net By modifying the substituents on the phosphorus atom (e.g., replacing hydrogen with alkyl or aryl groups), the steric and electronic properties of the ligand can be precisely tuned to influence the reactivity and selectivity of the resulting metal complex. researchgate.net
Synthesis and Characterization of Transition Metal Complexes Incorporating Hydroxyethylphosphine Ligands
The synthesis of transition metal complexes with hydroxyethylphosphine ligands typically involves the reaction of the phosphine (B1218219) ligand with a suitable metal precursor in an appropriate solvent. mdpi.comeolss.net Common metal precursors include metal halides, carbonyls, or complexes containing labile ligands like cyclooctadiene (COD) or dimethyl sulfide (B99878) (Me₂S). For instance, complexes of rhodium and iridium can be prepared by the bridge cleavage of dimeric precursors like [{M(μ-Cl)(COD)}₂] with the phosphine ligand. d-nb.info Similarly, gold(I) complexes can be synthesized by reacting the ligand with [(Me₂S)AuCl]. mdpi.com
A general synthetic route involves stirring the metal precursor with a stoichiometric amount of the hydroxyethylphosphine ligand in a dry, inert solvent such as dichloromethane (B109758) or diethyl ether at room temperature. mdpi.com The resulting complexes are often air-stable solids that can be isolated by filtration and purified by recrystallization. mdpi.com For example, an electrochemical synthesis for producing zerovalent transition metal complexes, including those of rhodium and iridium with tris(2-hydroxyethyl)phosphine, has also been reported. google.com
Characterization of these complexes relies on a suite of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the hydroxyl group, which may be observed as a shift in the O-H stretching frequency. It is also crucial for characterizing carbonyl co-ligands in complexes like [MCl(CO)₂(PR₃)]. csic.es
Mass Spectrometry (MS): Techniques like Fast Atom Bombardment (FAB) MS or High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight of the complex and confirm its composition. d-nb.infonih.gov
Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles, and the precise coordination mode of the ligand within the metal's coordination sphere. mdpi.commdpi.comle.ac.uk
The table below summarizes characterization data for a representative platinum complex featuring a related hydroxymethylphosphine ligand, illustrating the kind of data obtained.
| Compound | Technique | Key Observation | Reference |
| cis-[Pt(Ph₂PCH₂OH)₂Cl₂] | ³¹P{¹H} NMR | Coordination shift confirms P-Pt bond | le.ac.uk |
| X-ray Diffraction | Confirms cis geometry and P-monodentate coordination | le.ac.uk |
Investigation of Coordination Modes and Structural Influence within Metal Complexes
Hydroxyethylphosphine and its derivatives can exhibit several coordination modes, a versatility that stems from the presence of two distinct donor sites and a flexible backbone. rsc.orgmdpi.com
Monodentate P-Coordination: The ligand can bind to the metal center solely through the phosphorus atom. d-nb.info In this mode, the hydroxyl group remains pendant and uncoordinated, though it may engage in intramolecular hydrogen bonding. This is common in complexes where the metal center is coordinatively saturated or when steric hindrance prevents the hydroxyl group from approaching the metal. d-nb.info For example, in the complex [IrCl₂(η⁵-Cp*)(P-1)] (where P-1 is a functionalized phosphine), the ligand initially acts as a P-monodentate donor. d-nb.info
Bidentate P,O-Chelation: The ligand can act as a chelating agent, binding to the metal through both the phosphorus atom and the oxygen atom of the hydroxyl group. core.ac.uk This forms a stable five-membered metallacycle. This mode is often observed in coordinatively unsaturated complexes where the metal can accommodate an additional donor. The hemilabile nature of the M-O bond means that this chelate ring can open reversibly. wikipedia.org
The structural influence of the ligand is significant. The formation of a chelate ring imposes geometric constraints on the complex, affecting the angles around the metal center. vu.nl X-ray crystallographic studies are essential for unambiguously determining the coordination mode. For example, analysis of crystal structures can reveal key parameters like M-P and M-O bond lengths and P-M-O bite angles, which define the geometry of the coordination sphere. mdpi.commdpi.com In the solid state, strong hydrogen bonds involving the hydroxyl group can also influence the crystal packing. mdpi.com
The table below presents structural data for a related phosphine selenide (B1212193) complex, highlighting how bond lengths and angles determined by X-ray diffraction provide insight into the coordination environment.
| Complex | M-P Bond Length (Å) | M-Se Bond Length (Å) | P-M-Se Angle (°) | Coordination Mode | Reference |
| L1HgCl₂ | 2.4703(10) | 2.5898(4) | 100.28(3) | Bidentate P,Se-chelation | nih.gov |
L1 = Acenap(iPr₂P)(SePh)
This data illustrates how a bidentate ligand enforces a specific geometry around the metal center.
Electronic and Steric Effects of Hydroxyalkylphosphine Ligands on Metal Centers
The reactivity and stability of metal complexes are profoundly influenced by the electronic and steric properties of their ligands. manchester.ac.uk For phosphines, these properties are often quantified by the Tolman electronic parameter (TEP) and the ligand cone angle, respectively. libretexts.org
Electronic Effects: The TEP, or ν(CO), is an experimental measure of a phosphine ligand's net electron-donating ability. It is determined from the A₁ C-O stretching frequency in the IR spectrum of a standard [LNi(CO)₃] complex. wikipedia.orgsmu.edu Stronger electron-donating ligands increase the electron density on the metal, which leads to greater π-backbonding into the CO anti-bonding orbitals. This weakens the C-O bond and results in a lower ν(CO) stretching frequency. wikipedia.org
For this compound, being a trialkylphosphine, it is expected to be a strong σ-donor, more so than triarylphosphines like triphenylphosphine (B44618) (PPh₃). The presence of the electronegative hydroxyl group on the ethyl chain will have a modest electron-withdrawing inductive effect, which might slightly decrease its net donor capacity compared to a simple trialkylphosphine like triethylphosphine. However, it is still considered an electron-rich ligand. manchester.ac.uk The electronic properties can be fine-tuned by changing the other substituents on the phosphorus atom. manchester.ac.uk
Steric Effects: The steric bulk of a phosphine ligand is described by its cone angle (θ), which is the solid angle at the metal center that is occupied by the ligand. libretexts.org A larger cone angle indicates greater steric hindrance around the metal, which can influence coordination numbers, reaction rates, and catalytic selectivity. nih.govcam.ac.uk
This compound, with its flexible ethyl chains, is expected to have a smaller cone angle compared to ligands with bulky substituents like tert-butyl or cyclohexyl groups. This relatively low steric bulk allows for the formation of coordinatively saturated complexes without excessive steric crowding. However, the steric profile is not static; the flexible backbone allows the ligand to adapt its conformation to the steric demands of the metal's coordination sphere. vu.nl
The interplay between these electronic and steric factors is crucial. The strong donating character of the phosphine group stabilizes the metal center, while the hemilabile hydroxyl group and manageable steric profile provide the necessary flexibility and vacant sites for catalysis. wikipedia.orgnih.gov
Reaction Mechanisms and Reactivity Profiles of 2 Hydroxyethylphosphine
Mechanistic Insights into Phosphine-Mediated Transformations
Phosphine-mediated transformations are a cornerstone of modern organic synthesis, characterized by the nucleophilic nature of the phosphine (B1218219). The initial step in many of these reactions is the nucleophilic addition of the phosphine to an electrophilic species, often a molecule with activated carbon-carbon multiple bonds like alkenes, allenes, or alkynes. nih.govsemanticscholar.org This addition leads to the formation of a zwitterionic intermediate, which is a highly reactive species that can participate in a variety of subsequent reactions. nih.govacs.org
The versatility of these transformations stems from the diverse reaction pathways available to the zwitterionic intermediate. Depending on the nature of the other reactants present, this intermediate can engage in reactions with nucleophiles, electrophiles, or molecules containing both electrophilic and nucleophilic centers. nih.govsemanticscholar.org This adaptability allows for the construction of a wide array of carbo- and heterocyclic structures. nih.gov
A common theme in phosphine catalysis is the regeneration of the phosphine catalyst at the end of the reaction cycle, allowing it to be used in catalytic amounts. rsc.org However, some phosphine-mediated reactions are not catalytic and result in the formation of phosphine oxide as a byproduct. rsc.org
Key Mechanistic Steps in Phosphine-Mediated Transformations:
| Step | Description |
| Nucleophilic Attack | The tertiary phosphine adds to an electron-deficient center, typically a carbon-carbon multiple bond, to form a zwitterionic intermediate. acs.org |
| Intermediate Transformation | The zwitterionic intermediate undergoes various reactions, such as proton transfer, Michael addition, or cycloaddition, depending on the reaction partners. nih.gov |
| Catalyst Regeneration/Product Formation | In catalytic processes, the phosphine is eliminated to regenerate the catalyst and form the final product. In mediated reactions, the phosphine is typically oxidized to phosphine oxide. rsc.org |
For instance, in the phosphine-mediated partial reduction of alkynyl carbonyls, the phosphine adds to the alkyne to form a phosphonium (B103445) zwitterionic intermediate. This intermediate is then protonated, and subsequent attack by hydroxide (B78521) leads to the formation of an alkene and triphenylphosphine (B44618) oxide. rsc.org
Nucleophilic Catalysis Involving Hydroxyethylphosphines
Nucleophilic catalysis is a process where a nucleophile acts as a catalyst, often by forming a covalent bond with a reactant to create a more reactive intermediate. youtube.com In the context of phosphines, their ability to act as potent nucleophiles allows them to catalyze a wide range of reactions. nih.govnih.gov Hydroxyethylphosphines, a specific class of phosphines, bring unique properties to this catalytic process.
The fundamental principle of nucleophilic phosphine catalysis involves the initial addition of the phosphine to an electrophilic starting material, generating a reactive zwitterionic intermediate under generally mild conditions. nih.gov This intermediate can then react in various ways depending on the other components of the reaction mixture. nih.gov
The presence of the hydroxyethyl (B10761427) group can influence the solubility and reactivity of the phosphine catalyst. For example, tris(2-hydroxyethyl)phosphine (THP) is a water-soluble phosphine, which can be advantageous in certain biochemical applications and aqueous reaction media. nih.gov
Modes of Action in Nucleophilic Phosphine Catalysis:
| Mode | Description |
| General Base Catalysis | The zwitterionic intermediate formed from the phosphine and an activated alkene can act as a base to deprotonate a pronucleophile, which then undergoes a Michael addition. nih.gov |
| Umpolung Reactivity | Phosphines can induce "umpolung" or reverse polarity at specific carbon atoms in substrates like 2-butynoates and 2,3-allenoates, making them susceptible to nucleophilic attack at positions that are normally electrophilic. nih.gov |
| Annulation Reactions | Phosphine catalysis is widely used in annulation reactions to construct various ring systems. The zwitterionic intermediate can act as a dipole in cycloaddition reactions. mdpi.com |
A key aspect of nucleophilic catalysis is that the catalyst often transforms a poor leaving group into a better one, thereby accelerating the reaction. youtube.com For example, in an SN2 reaction, a nucleophilic catalyst can displace a leaving group to form an intermediate where the catalyst itself is a better leaving group, facilitating the subsequent attack by the final nucleophile. youtube.com
Reactivity of the P-H and Hydroxy Groups in Hydroxyalkylphosphines
Hydroxyalkylphosphines possess two primary reactive sites: the phosphorus-hydrogen (P-H) bond (in the case of primary and secondary phosphines) and the hydroxyl (O-H) group. The reactivity of these groups dictates the chemical behavior of the molecule.
The P-H bond in phosphines is susceptible to addition reactions across unsaturated bonds and can participate in reactions like the phospha-Mannich reaction. researchgate.net The nucleophilicity of the phosphorus atom plays a crucial role in these transformations.
The hydroxyl group in hydroxyalkylphosphines behaves similarly to that in other alcohols. msu.edu The C-O and O-H bonds are polarized due to the high electronegativity of oxygen, making the oxygen atom electron-rich and the attached carbon and hydrogen atoms electrophilic. msu.edu This polarity makes the hydroxyl hydrogen acidic and easily replaceable. msu.edu
Characteristic Reactions of the Functional Groups:
| Functional Group | Reaction Type | Example |
| P-H Bond | Phospha-Mannich Reaction | Reaction with imines or their precursors to form (α-aminoalkyl)phosphinic compounds. researchgate.net |
| O-H Group | Substitution of Hydroxyl Hydrogen | Reaction with sodium or sodium hydride. msu.edu |
| O-H Group | Acylation | Reaction with acylating agents to form esters. mdpi.com |
| O-H Group | Conversion to a Better Leaving Group | Protonation in strong acid to form -OH₂⁺, which is a better leaving group than -OH. msu.edu |
The reactivity of the hydroxyl group can be leveraged to improve the leaving group ability of the alcohol. By converting the -OH group into a species like -OH₂⁺ in acidic conditions, its stability as a leaving anion is enhanced, facilitating substitution reactions. msu.edu
Redox Behavior of 2-Hydroxyethylphosphine and its Derivatives
The redox behavior of phosphines is a fundamental aspect of their chemistry. Trivalent phosphines are readily oxidized to pentavalent phosphine oxides. researchgate.net This oxidation is a common feature in many phosphine-mediated reactions where the phosphine is not regenerated catalytically. rsc.org
In organic chemistry, oxidation is often defined as a gain of oxygen or a loss of hydrogen, while reduction corresponds to a loss of oxygen or a gain of hydrogen. wikipedia.org The oxidation of a phosphine to a phosphine oxide clearly falls under this definition.
The redox potential of phosphines can be influenced by the substituents attached to the phosphorus atom. Sterically constrained phosphines have been shown to exhibit highly negative reduction potentials. rsc.org The oxidation of hydroxyalkylphosphines, such as tris(hydroxymethyl)phosphine (B1196123) (THP), can be achieved using oxidizing agents like air/O₂ or hydrogen peroxide to yield the corresponding phosphine oxide. researchgate.net In some cases, even water can act as an oxidizing agent for THP in alkaline aqueous media, leading to the liberation of hydrogen gas. researchgate.net
The reduction of disulfide bonds by phosphines is a notable example of their redox activity. nih.gov In this reaction, the phosphine performs a nucleophilic attack on a sulfur atom, forming a phosphonium-sulfur adduct which is then hydrolyzed to the phosphine oxide, resulting in the cleavage of the disulfide bond. nih.gov This process is effectively irreversible in aqueous solutions. nih.gov
Recent advancements have also explored the use of phosphines in photoredox catalysis. beilstein-journals.orgrsc.org In these systems, a combination of an iodide salt and a phosphine can facilitate a range of photoredox reactions, including alkylation, alkenylation, and cyclization, often proceeding through radical intermediates. beilstein-journals.org
Computational and Theoretical Investigations of 2 Hydroxyethylphosphine Systems
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the stability, reactivity, and spectroscopic properties of 2-Hydroxyethylphosphine. Methods like Density Functional Theory (DFT) are widely used to model its electronic structure and bonding characteristics with a high degree of accuracy. youtube.comaps.org
Detailed Research Findings:
Theoretical studies typically begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, various electronic properties can be calculated. Key aspects of the electronic structure include the distribution of electron density, the nature of chemical bonds, and the energies and shapes of molecular orbitals.
Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. bccampus.cafsu.edu The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. libretexts.orgpurechemistry.org For this compound, the HOMO is expected to be largely centered on the phosphorus atom, corresponding to its lone pair, while the LUMO would likely be an antibonding σ* orbital.
While specific computational data for this compound is not prevalent in the surveyed literature, the following tables illustrate the typical outputs of such quantum chemical analyses, using formaldehyde (B43269) and a representative phosphine (B1218219) complex as examples.
Table 1: Illustrative Natural Bond Orbital (NBO) Analysis for Formaldehyde (H₂CO) at the RHF/STO-3G Level. This table demonstrates how NBO analysis provides a detailed picture of the bonding in a simple molecule.
| Bond/Lone Pair (NBO) | Composition | % Character on Atom 1 | % Character on Atom 2 | Type |
|---|---|---|---|---|
| σ(C-O) | 0.6435 C(sp¹.⁹¹) + 0.7654 O(sp³.¹⁶) | 41.4% | 58.6% | Polar C-O Bond |
| π(C-O) | 0.6455 C(p¹.⁰⁰) + 0.7638 O(p¹.⁰⁰) | 41.7% | 58.3% | Polar C-O Pi Bond |
| σ(C-H) | 0.7071 C(sp².⁰⁰) + 0.7071 H(s¹.⁰⁰) | 50.0% | 50.0% | C-H Bond |
| LP(O) | O(sp⁰.³²) | 100% | - | Oxygen Lone Pair |
Data derived from the principles of NBO analysis as described in computational chemistry resources. uni-muenchen.deuni-rostock.de
Table 2: Representative Frontier Molecular Orbital (FMO) Energies. This table shows example HOMO, LUMO, and energy gap values, which are critical for assessing chemical reactivity.
| Molecule | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | -5.210 | -4.306 | 0.904 |
| 3-Bromo-2-hydroxypyridine | B3LYP/6-311++G(d,p) | -7.467 | -0.682 | 6.785 |
Data sourced from studies on representative complex molecules.
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational chemistry is an indispensable tool for mapping the complex reaction pathways and energy landscapes of chemical transformations. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed, quantitative picture of a reaction mechanism can be constructed. inorgchemres.orgresearchgate.net
Detailed Research Findings:
For molecules like this compound, computational modeling can elucidate mechanisms of reactions such as oxidation, rearrangement, or its participation as a reactant in synthesis. DFT calculations are commonly employed to locate the stationary points on the potential energy surface. rsc.orgrsc.org
A notable reaction type for related compounds is acid-catalyzed rearrangement. For instance, computational studies on β-hydroxyalkylphosphine sulfides have revealed complex mechanisms involving sulfur atom migration. beilstein-journals.orgnih.gov DFT calculations showed that the reaction proceeds differently depending on whether a Brønsted or Lewis acid is used. beilstein-journals.orgnih.gov In the presence of a Brønsted acid, the reaction involves protonation of the hydroxyl group, formation of a carbocation, and subsequent intramolecular nucleophilic substitution, with calculated activation barriers well below 10 kcal/mol for key steps. nih.gov In contrast, catalysis by a Lewis acid like AlCl₃ was found to proceed via a different pathway involving coordination to the oxygen, C-O bond cleavage, and formation of an alkene intermediate, with a calculated activation barrier of +16.5 kcal/mol for one such step. beilstein-journals.org
Another relevant transformation is the thermal rearrangement of bis(hydroxymethyl)phosphines, which upon heating can rearrange to form P-chiral tertiary phosphine oxides. researchgate.net Computational modeling of such a process for this compound would involve identifying the transition state for the key bond-breaking and bond-forming steps and calculating the associated activation energy. This provides insight into the feasibility and required conditions for the reaction.
The following table presents calculated energy barriers for steps in the rearrangement of a model β-hydroxyalkylphosphine sulfide (B99878), illustrating how computational modeling quantifies reaction energy landscapes.
Table 3: Calculated Activation and Stabilization Energies for a Model Rearrangement of a β-Hydroxyalkylphosphine Sulfide. This table illustrates the energy changes along a computed reaction pathway.
| Reaction Step | Catalyst Type | Parameter | Calculated Energy (kcal/mol) |
|---|---|---|---|
| C-O Bond Cleavage / H-Abstraction | Lewis Acid (AlCl₃) | Activation Energy (ΔEᵃ) | +16.5 |
| Alkene Intermediate Formation | Lewis Acid (AlCl₃) | Stabilization Energy (ΔE) | -13.5 |
| Rotation around Cα–Cβ bond | Brønsted Acid | Activation Energy (ΔEᵃ) | +5.4 |
| Cyclic Intermediate Formation | Brønsted Acid | Activation Energy (ΔEᵃ) | <10.0 |
Data derived from DFT calculations on the rearrangement of β-hydroxyalkylphosphine sulfides. beilstein-journals.orgnih.gov
Prediction of Stereochemical Outcomes and Conformational Preferences
The three-dimensional structure of this compound, including its conformational flexibility and potential for stereoisomerism, can be thoroughly investigated using computational methods. These studies are crucial for understanding its interactions with other molecules, particularly in the context of asymmetric catalysis or biological systems.
Detailed Research Findings:
This compound has several rotatable bonds (P-C, C-C, C-O), leading to multiple possible conformations. Computational conformational analysis involves systematically exploring these rotations to identify the most stable conformers (energy minima) and the energy barriers to rotation between them (transition states). nist.govuu.nl
Furthermore, if the phosphorus atom were part of a chiral center (e.g., in a derivative), computational methods could predict the stereochemical outcome of reactions. By modeling the transition states for the formation of different stereoisomers, the energetically preferred pathway can be identified, thus explaining or predicting the enantioselectivity or diastereoselectivity of a reaction. researchgate.net For example, computational studies on dihydropyrimidinase successfully explained the enzyme's stereospecificity by modeling the reaction with different substrates and showing a clear energetic preference for one configuration. bath.ac.uk
Table 4: Potential Conformers of this compound for Theoretical Investigation. This table outlines the key rotational degrees of freedom that define the conformational landscape.
| Rotatable Bond | Associated Dihedral Angle | Description of Rotation | Expected Conformers |
|---|---|---|---|
| C-C | HO-C-C-P | Rotation of the phosphino (B1201336) group relative to the hydroxyl group | Gauche, Anti |
| P-C | C-C-P-H | Rotation of the phosphine hydrogens relative to the ethyl backbone | Staggered, Eclipsed |
| C-O | C-C-O-H | Rotation of the hydroxyl proton | Gauche, Anti (relative to C-P bond) |
This table is a theoretical construct based on the principles of conformational analysis.
Theoretical Analysis of Ligand Electronic and Steric Parameters in Catalytic Systems
When this compound acts as a ligand in a transition metal complex, its effectiveness is governed by a combination of its electronic and steric properties. Theoretical calculations provide a quantitative measure of these properties, which are invaluable for designing catalysts and interpreting their reactivity.
Detailed Research Findings:
Tolman Electronic Parameter (TEP): The TEP is a measure of the electron-donating or withdrawing ability of a phosphine ligand. beilstein-journals.org It is experimentally determined from the C-O stretching frequency in a nickel-carbonyl complex, [LNi(CO)₃]. Computationally, the TEP can be calculated with high accuracy using DFT by modeling this complex and calculating its vibrational frequencies. chemrxiv.orgchemrxiv.org A more electron-donating phosphine increases electron density on the metal, which leads to more π-backbonding to the CO ligands, weakening the C-O bonds and lowering their stretching frequency.
Cone Angle (θ): The steric bulk of a phosphine ligand is quantified by the Tolman cone angle, which represents the solid angle occupied by the ligand at a standard metal-phosphorus distance. wikipedia.org While originally determined from physical models, cone angles can now be precisely calculated from the DFT-optimized geometry of a metal-phosphine complex. bath.ac.ukrsc.org This parameter is critical as the size of the ligand influences the coordination number, stability, and selectivity of a catalyst. wikipedia.org
While specific TEP and cone angle values for this compound are not found in the surveyed literature, the methodology for their calculation is well-established. chemrxiv.orgrsc.org The tables below provide calculated values for a range of common phosphine ligands to illustrate the scale and variation of these important parameters.
Table 5: Computationally Derived Tolman Electronic Parameters (TEP) for Various Phosphine Ligands. Lower values indicate stronger electron-donating ability.
| Ligand (L) | Calculated TEP (cm⁻¹) in [LNi(CO)₃] |
|---|---|
| P(t-Bu)₃ | 2056.1 |
| PCy₃ | 2060.4 |
| PMe₃ | 2064.1 |
| PPh₃ | 2068.9 |
| P(OPh)₃ | 2085.3 |
| PF₃ | 2110.6 |
Data compiled from established computational and experimental studies on phosphine ligands. chemrxiv.orgrsc.org
Table 6: Computationally Derived Cone Angles (θ) for Various Phosphine Ligands. Larger angles indicate greater steric bulk.
| Ligand | Calculated Cone Angle (θ) in [Ni(CO)₃(P)] |
|---|---|
| PH₃ | 99° |
| PMe₃ | 120° |
| PPh₃ | 145° |
| PCy₃ | 165° |
| P(t-Bu)₃ | 181° |
Data derived from a comprehensive computational assessment of phosphine cone angles. rsc.org
Compound Index
Advanced Catalytic Applications of 2 Hydroxyethylphosphine and Its Complexes
Organocatalysis Mediated by Hydroxyethylphosphines
Nucleophilic phosphine (B1218219) catalysis, including transformations like the Morita-Baylis-Hillman (MBH) reaction, is a well-established field. acs.org Some studies have shown that the presence of a hydroxyl group on a phosphine catalyst can influence the reaction, for instance, in the aza-MBH reaction using o-(hydroxyalkyl)phenyl phosphines. acs.org However, detailed studies focusing specifically on 2-hydroxyethylphosphine as an organocatalyst are lacking.
Emerging Roles in Main Group Element Catalysis
The concept of using phosphines themselves as catalysts, cycling between P(III) and P(V) oxidation states, is an emerging area of research. These studies, however, have not yet reported the use of this compound.
Perspectives and Future Research Directions in 2 Hydroxyethylphosphine Chemistry
Innovations in Sustainable Synthesis and Green Chemistry Approaches
The synthesis of phosphine (B1218219) compounds has traditionally relied on methods that are often resource-intensive and utilize hazardous reagents. The contemporary shift towards green chemistry is compelling researchers to develop more environmentally benign and sustainable routes to molecules like 2-Hydroxyethylphosphine.
Key research efforts are concentrated on atom economy, the use of renewable feedstocks, and the reduction of hazardous waste. One of the most promising green strategies for forming the crucial P-C bond is hydrophosphination, which involves the direct addition of a P-H bond across an unsaturated C-C bond. beilstein-journals.orgd-nb.info This method is inherently atom-economical and can be initiated thermally, with UV light, or through catalysis, avoiding the need for pre-functionalized starting materials and stoichiometric waste products. beilstein-journals.org
Another area of innovation is the adoption of solvent-free or "green" solvent conditions. For related hydroxy-functionalized phosphorus compounds like α-hydroxyphosphonates, methods have been developed that use minimal amounts of safer solvents like acetone (B3395972) or proceed under solvent-free conditions, often with microwave assistance to accelerate the reaction. tandfonline.comresearchgate.netresearchgate.netmdpi.com The Pudovik reaction, a classic method for synthesizing α-hydroxyphosphonates, has been adapted to these greener conditions, often using solid-supported catalysts that can be easily recovered and recycled. tandfonline.commdpi.com These approaches significantly reduce the environmental footprint of the synthesis and simplify product purification. researchgate.net The development of such protocols for this compound is a primary goal for making its chemistry more sustainable. researchgate.net
Table 1: Green Chemistry Approaches in Phosphine Synthesis
| Green Strategy | Description | Advantages | Relevant Compounds | Citations |
|---|---|---|---|---|
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Reduces waste, increases efficiency. | Tertiary Phosphines, P,N-Ligands | beilstein-journals.orgd-nb.info |
| Hydrophosphination | Direct addition of a P-H bond to an unsaturated precursor. | 100% atom economy, avoids stoichiometric byproducts. | Tertiary Phosphines | beilstein-journals.orgd-nb.info |
| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. | Reduces solvent waste, simplifies work-up, can increase reaction rates. | γ-hydroxyphosphonates, α-hydroxyphosphonates | tandfonline.comresearchgate.net |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Rapid heating, shorter reaction times, often higher yields. | α-amino phosphine oxides | researchgate.net |
| Use of Solid-Supported Catalysts | Catalysts are immobilized on a solid support (e.g., alumina). | Easy separation and recycling of the catalyst, cleaner product. | γ-hydroxyphosphonates, α-Hydroxy-alkylphosphonates | tandfonline.commdpi.com |
Exploration of New Catalytic Paradigms and Reactivity Modes
Phosphines are among the most important ligands in homogeneous catalysis, prized for their ability to tune the electronic and steric properties of metal centers. tcichemicals.comgessnergroup.com The reactivity of the resulting metal complexes is highly dependent on the phosphine's characteristics; electron-rich phosphines, for instance, can generate highly active catalysts for challenging transformations. tcichemicals.comgessnergroup.com
The 2-hydroxyethyl group in this compound introduces a new dimension to its reactivity and catalytic potential. The hydroxyl moiety can act as a proton-responsive site or a coordinating group, leading to bifunctional or "smart" ligands. Research on similar structurally responsive ligands has shown that such functionalities can be harnessed for small molecule activation and can participate directly in catalytic cycles. uwo.ca For example, a phosphine-1-azaallyl ligand system has demonstrated proton-responsive behavior toward H2, suggesting that acidic or basic conditions could be exploited in catalysis. uwo.ca
Furthermore, the reactivity of the phosphine group itself is well-established. Hydroxyalkylphosphines, such as the closely related tris(2-hydroxyethyl)phosphine (THP), are known to be effective reducing agents, particularly for cleaving disulfide bonds in biochemical applications. nih.gov This inherent reactivity, combined with its coordination capabilities, positions this compound as a candidate for new catalytic systems where the ligand is not merely a spectator but an active participant in the chemical transformation. Future research will likely focus on designing catalysts where the hydroxyl group can facilitate proton transfer, stabilize transition states through hydrogen bonding, or enable catalyst immobilization on supports via ether or ester linkages.
Table 2: Reactivity Modes of Functionalized Phosphines
| Reactivity Mode | Description | Potential Application | Related Compound | Citations |
|---|---|---|---|---|
| σ-Donating Ligand | The phosphorus atom donates its lone pair of electrons to a metal center, forming a coordinate bond. | Homogeneous catalysis (e.g., cross-coupling, hydrogenation). | General Phosphines | tcichemicals.comgessnergroup.com |
| Proton-Responsive Behavior | A functional group on the ligand (like an amine or hydroxyl) interacts with protons, altering the ligand's electronic properties. | Switchable catalysis, small molecule activation. | Phosphine-1-azaallyl (P^AzA) | uwo.ca |
| Disulfide Reduction | The phosphine attacks and cleaves a disulfide (S-S) bond, forming a phosphine oxide and two thiols. | Protein biochemistry, redox chemistry. | Tris-(2-hydroxyethyl) phosphine (THP) | nih.gov |
| Addition to Unsaturated Bonds | The P-H or P=C bond undergoes addition reactions with unsaturated molecules like alkynes or alkenes. | Synthesis of complex organophosphorus compounds. | (Methylene)Phosphine | beilstein-journals.orgd-nb.infodtic.mil |
Interdisciplinary Applications and Materials Science Integration
The unique properties of the phosphine and phosphine oxide moieties are being increasingly leveraged in materials science, leading to novel materials with advanced functions. Integrating the this compound structure into polymers and frameworks is a promising direction for creating materials with tailored properties for diverse, interdisciplinary applications.
Porous Materials: Phosphine-based porous materials, such as Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs), are at the forefront of this research. The phosphine units within these structures can act as ordered coordination sites for metal nanoparticles (e.g., Pd, Pt, Au), creating highly active and recyclable heterogeneous catalysts. nih.govbohrium.com A phosphine-based COF, for example, has been used as a template for the confined growth of ultrafine metal nanoparticles that show excellent catalytic activity in cross-coupling reactions. nih.gov Furthermore, phosphine-based POPs have been integrated with reduced graphene oxide (rGO) to create aerogel composites for high-performance supercapacitors, demonstrating their potential in energy storage. acs.org The hydroxyl group of this compound could provide an additional site for surface functionalization or improve the hydrophilicity and processability of these advanced materials.
Advanced Polymers: In polymer science, the oxidized form, phosphine oxide, is particularly valued. Incorporating phosphine oxide moieties into polymer backbones, such as in polyimides, has been shown to enhance thermal stability, flame retardancy, solubility, and adhesion. rsc.org These polymers display high decomposition temperatures and significant char formation, which acts as a fire-retardant barrier. rsc.org Phosphine oxides are also used to construct high-performance luminescent materials for organic light-emitting diodes (OLEDs), where the P=O group helps to modulate the electronic properties and suppress quenching effects, leading to high emission efficiency. tandfonline.com
Biomaterials and Sensors: The hydroxyalkylphosphine structure has direct applications in the biomedical field. For instance, phosphines with hydroxyalkyl groups are used as crosslinking agents to create antithrombogenic (non-clotting) polymer coatings for medical devices. google.com The crosslinking reaction proceeds under mild, aqueous conditions, forming stable aminomethyl-phosphine linkages. google.com In diagnostics, tris(2-hydroxyethyl)phosphine (TCEP) is a key reagent in electrochemical DNA biosensors, used to reduce disulfide-modified probes during the detection of pathogens like Human Papillomavirus (HPV). nih.gov
Table 3: Interdisciplinary Applications of Phosphine-Based Materials
| Application Area | Material Type | Function of Phosphine/Phosphine Oxide | Potential Role of this compound | Citations |
|---|---|---|---|---|
| Heterogeneous Catalysis | Covalent Organic Frameworks (COFs), Porous Polymers | Template/support for metal nanoparticle catalysts. | Enhance catalyst stability and provide sites for secondary functionalization. | nih.govbohrium.com |
| Energy Storage | Porous Organic Polymer (POP)/rGO Composites | Forms a porous, conductive framework for supercapacitor electrodes. | Improve electrode/electrolyte interface and processability. | acs.org |
| Advanced Polymers | Polyimides | Increases thermal stability, flame retardancy, and solubility. | Could be incorporated as a monomer to impart similar benefits. | rsc.org |
| Optoelectronics | Organic Emitters | Acts as an electron-withdrawing group to tune emissive properties in OLEDs. | The phosphine oxide derivative could be used in emitter design. | tandfonline.com |
| Biomaterials | Antithrombogenic Coatings | Acts as a crosslinking agent for polymer coatings on medical devices. | Direct application as a crosslinker. | google.com |
| Biosensors | Electrochemical DNA Sensors | Reduces disulfide bonds to release signaling molecules or bind probes. | Can be used as the reducing agent in sensor assembly. | nih.gov |
Q & A
Basic: What are the key considerations for synthesizing 2-Hydroxyethylphosphine in laboratory settings?
Synthesis requires strict control of reaction conditions (e.g., temperature, pH, and solvent selection) to prevent side reactions. For chemical synthesis, methodologies may involve organophosphorus precursors and catalysts, while biosynthesis routes leverage enzymatic pathways (e.g., phosphonate biosynthesis intermediates) . Ensure inert atmospheres to avoid oxidation and monitor intermediates using techniques like HPLC or NMR for real-time analysis .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Use a combination of spectroscopic methods:
- NMR (¹H, ³¹P) to confirm phosphine bonding and hydroxyethyl group placement.
- Mass spectrometry (ESI-MS) for molecular weight validation.
- Chromatography (HPLC or GC) to assess purity, with calibration against certified standards.
Document uncertainties (e.g., solvent residues) and validate methods via reproducibility tests across multiple batches .
Advanced: How can biosynthesis pathways inform chemical synthesis of this compound, and what challenges arise from intermediate instability?
Biosynthetic studies reveal intermediates like 2-hydroxyethylphosphonate, which can guide chemical synthesis optimization. Challenges include:
- Intermediate instability : Use cryogenic conditions or stabilizing agents (e.g., chelators) during extraction.
- Enzyme mimicry : Catalytic systems (e.g., metal-organic frameworks) may replicate enzymatic efficiency.
Cross-reference biosynthetic pathways with synthetic routes to identify rate-limiting steps .
Advanced: What methodologies are recommended for extrapolating toxicological data from organophosphate analogs to this compound?
Adopt a tiered approach:
Structural analogy : Compare functional groups (e.g., phosphonate vs. phosphine) using QSAR models.
Class-based studies : Review organophosphate toxicity mechanisms (e.g., acetylcholinesterase inhibition) and adjust for differences in reactivity.
Supplemental testing : Conduct limited in vitro assays (e.g., bacterial reverse mutation tests) to validate extrapolations .
Basic: What safety protocols are essential when handling this compound in research labs?
- Containment : Use fume hoods and sealed reactors to prevent inhalation or dermal exposure.
- Toxicological screening : Prioritize acute toxicity assays (e.g., LD50 in rodents) and mutagenicity tests (Ames test) .
- Emergency protocols : Maintain neutralizing agents (e.g., activated charcoal) and ensure access to emergency services .
Advanced: How can researchers reconcile conflicting data on reaction yields from different synthesis routes?
- Statistical analysis : Apply ANOVA to compare yields across methods, accounting for variables (e.g., catalyst loading).
- Controlled replication : Standardize conditions (solvent purity, temperature gradients) to isolate confounding factors.
- Mechanistic studies : Use isotopic labeling (e.g., ³²P) to trace pathway efficiency and identify side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
